2-Bromo-6-methoxypyridine

organic synthesis heterocyclic chemistry nucleophilic substitution

Medicinal chemists advancing kinase or PROTAC programs face yield loss and side-product formation when substituting unvalidated 2-halopyridine regioisomers. 2-Bromo-6-methoxypyridine eliminates this risk with experimentally confirmed coupling efficiency and clean biological background. • 92% isolated Buchwald-Hartwig amination yield for EGFR inhibitor intermediates - minimizes reaction re-optimization cycles • Low intrinsic bromodomain affinity (Kd >100 µM) - prevents assay confounding in TRIM24/BRPF1/BRD4-targeted probe campaigns • Cost-efficient kg-scale access via 93% methoxylation route from 2,6-dibromopyridine - 13-23% yield advantage over bromination alternatives

Molecular Formula C6H6BrNO
Molecular Weight 188.02 g/mol
CAS No. 40473-07-2
Cat. No. B1266871
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-6-methoxypyridine
CAS40473-07-2
Molecular FormulaC6H6BrNO
Molecular Weight188.02 g/mol
Structural Identifiers
SMILESCOC1=NC(=CC=C1)Br
InChIInChI=1S/C6H6BrNO/c1-9-6-4-2-3-5(7)8-6/h2-4H,1H3
InChIKeyKMODISUYWZPVGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-6-methoxypyridine (CAS 40473-07-2) – Key Physical Properties and Procurement Specifications for Chemical Synthesis


2-Bromo-6-methoxypyridine (C₆H₆BrNO, MW 188.02 g/mol) is a halogenated heterocyclic building block comprising a pyridine core substituted with bromine at the 2-position and methoxy at the 6-position [1]. Under standard conditions, it is a colorless to golden liquid with a boiling point of 206 °C, density of 1.53 g/mL at 25 °C, and flash point of 104 °C (220 °F) . Commercial suppliers typically provide material at ≥97–98% purity (HPLC/GC), with reported melting point ranges of 89–92 °C for crystalline forms . This ortho-brominated pyridine derivative is primarily employed as an electrophilic coupling partner in cross-coupling reactions and as a key intermediate in pharmaceutical synthesis, particularly in the preparation of kinase inhibitors and metal-organic complexes [1].

Why 2-Bromo-6-methoxypyridine Cannot Be Replaced Arbitrarily by Generic 2-Halopyridines in Cross-Coupling Workflows


The 6-methoxy substituent in 2-bromo-6-methoxypyridine exerts a pronounced electronic effect on the pyridine ring that modulates the electrophilicity of the C–Br bond, thereby directly influencing reaction efficiency in cross-coupling and C–H arylation processes [1]. The reactivity of 2-bromopyridines is strongly dependent on the substituent at the C6 position, meaning that substituting a different C6 group (e.g., Br, CF₃, CH₃, CHO, or morpholine) can substantially alter coupling yields and selectivity [2]. Additionally, the 2-bromo-6-methoxy substitution pattern differs from isomeric 5-bromo-2-methoxypyridine or 3-bromo-6-methoxypyridine in both synthetic accessibility and metalation regioselectivity, as halogen–magnesium exchange and lithiation outcomes are highly sensitive to the relative positions of the bromine and methoxy groups [3]. Consequently, generic replacement with alternative 2-halopyridines or regioisomers without empirical validation of coupling efficiency risks reduced yields, increased side-product formation, and failed synthetic campaigns.

Quantitative Differentiation Evidence: 2-Bromo-6-methoxypyridine vs. Closest Analogs in Synthesis and Selectivity


Synthetic Yield from 2,6-Dibromopyridine: 2-Bromo-6-methoxypyridine Achieves 93% Isolated Yield Under Optimized Conditions

2-Bromo-6-methoxypyridine is prepared from 2,6-dibromopyridine via methoxylation with sodium methoxide in methanol under reflux (6 h), affording an isolated yield of 93% after workup . In contrast, the alternative electrophilic bromination of 6-methoxypyridine using bromine and a Lewis acid catalyst (e.g., AlBr₃) under standard conditions typically provides a yield of only 70–80% . The 13–23 percentage-point yield advantage of the methoxylation route translates directly to reduced raw-material waste and lower purification burden in multi-step synthesis.

organic synthesis heterocyclic chemistry nucleophilic substitution

Buchwald–Hartwig Amination Performance: 92% Yield Achieved in Industrial Pharmaceutical Synthesis

In the synthesis of a third-generation EGFR inhibitor, 2-bromo-6-methoxypyridine was employed as the aryl bromide coupling partner in a Buchwald–Hartwig amination, yielding 92% of the desired aminated product . While direct head-to-head comparative data for alternative 2-halopyridine substrates under identical conditions is not available in the public domain, this 92% yield serves as a class-level benchmark demonstrating that the 2-bromo-6-methoxy substitution pattern is compatible with high-efficiency C–N bond formation .

medicinal chemistry palladium catalysis process chemistry

Low Off-Target Binding to Bromodomain-Containing Proteins: Kd >100 µM for BRD4 BD1, TRIM24, and BRPF1

BROMOscan profiling of 2-bromo-6-methoxypyridine against a panel of human bromodomain-containing proteins reveals consistently low binding affinity: Kd >100 µM (>1.00×10⁵ nM) for BRD4 BD1, TRIM24, and BRPF1 domains [1]. For comparison, many small-molecule bromodomain probes and inhibitors exhibit Kd values in the low nanomolar to low micromolar range. The observed >100 µM Kd values indicate that 2-bromo-6-methoxypyridine itself does not appreciably engage these epigenetic reader domains, a property that may be advantageous when used as a synthetic intermediate in the construction of bromodomain-targeting compounds, as the intact building block is unlikely to contribute confounding off-target activity.

drug discovery bromodomain selectivity biochemical assay

Peripheral Benzodiazepine Receptor (PBR) Binding: Low Affinity with pIC₅₀ Value Indicating Minimal Receptor Engagement

In vitro binding affinity testing of 2-bromo-6-methoxypyridine against the peripheral benzodiazepine receptor (PBR) in rat tissue yielded a pIC₅₀ value consistent with weak receptor engagement [1]. For reference, high-affinity PBR ligands typically exhibit pIC₅₀ values >7 (corresponding to IC₅₀ <100 nM), whereas this compound falls substantially below that threshold. This low PBR affinity reinforces the compound‘s profile as a synthetic intermediate with minimal intrinsic pharmacological activity, reducing the likelihood that it will interfere with receptor-mediated assays when carried through as an impurity or residual starting material.

receptor binding off-target profiling in vitro pharmacology

High-Value Application Scenarios for 2-Bromo-6-methoxypyridine Based on Quantified Performance Data


Large-Scale Synthesis of Metal-Organic Complexes and Bipyridine Ligands

2-Bromo-6-methoxypyridine, when produced via the high-yield (93%) methoxylation route from 2,6-dibromopyridine, provides a cost-efficient entry point for the kilogram-scale preparation of 6-methoxy-2-pyridyl-substituted bipyridines and their corresponding metal-organic complexes . The 13–23% yield advantage over alternative bromination routes reduces raw-material costs and purification requirements, making this compound the economically rational choice for industrial ligand synthesis where process economics are paramount .

Medicinal Chemistry Programs Synthesizing Kinase Inhibitors via Palladium-Catalyzed Amination

The demonstrated 92% yield in Buchwald–Hartwig amination for an EGFR inhibitor intermediate establishes 2-bromo-6-methoxypyridine as a validated building block for C–N bond-forming reactions in kinase drug discovery . Medicinal chemists seeking to introduce amine functionality at the pyridine 2-position can select this building block with confidence in its coupling efficiency, reducing the need for extensive reaction optimization when advancing lead series toward clinical candidates .

Bromodomain-Targeted Probe and Degrader Synthesis Requiring Low Intrinsic Target Engagement

For research groups developing PROTACs, molecular glues, or chemical probes targeting bromodomain-containing proteins (BRD4, TRIM24, BRPF1), 2-bromo-6-methoxypyridine offers a chemically tractable pyridine core with experimentally verified low intrinsic bromodomain affinity (Kd >100 µM) [1]. This property ensures that the unreacted building block, if present as an impurity in early-stage compounds, does not confound cellular or biochemical assay readouts through unintended bromodomain engagement [1].

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